molecular formula C18H17BrN2O B14190659 2-(4-Bromophenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole CAS No. 923060-37-1

2-(4-Bromophenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole

Cat. No.: B14190659
CAS No.: 923060-37-1
M. Wt: 357.2 g/mol
InChI Key: YMJIDQSODARBLO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine and butylphenyl groups attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with 4-butylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and butylphenyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole
  • 2-(4-Fluorophenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-(4-Bromophenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can significantly affect its reactivity and interactions with other molecules. The butylphenyl group also contributes to its distinct physical and chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

923060-37-1

Molecular Formula

C18H17BrN2O

Molecular Weight

357.2 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C18H17BrN2O/c1-2-3-4-13-5-7-14(8-6-13)17-20-21-18(22-17)15-9-11-16(19)12-10-15/h5-12H,2-4H2,1H3

InChI Key

YMJIDQSODARBLO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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